5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol
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Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with carbamoyl, chloro, and cyano groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the carbamoyl group.
Halogenation: Introduction of the chloro group.
Cyanation: Introduction of the cyano group.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol can be compared with similar compounds such as:
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol: Differing by the presence of a trifluoromethoxy group.
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol: Differing by the presence of a methyl group.
5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid: Differing by the presence of a pyridine ring and carboxylic acid group.
These compounds share some structural similarities but differ in their functional groups, leading to unique chemical behaviors and applications.
Properties
IUPAC Name |
2-chloro-5-(4-cyano-3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-4-3-8(5-11(12)14(17)19)9-1-2-10(7-16)13(18)6-9/h1-6,18H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQUNMEUZLBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684941 |
Source
|
Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-84-2 |
Source
|
Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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